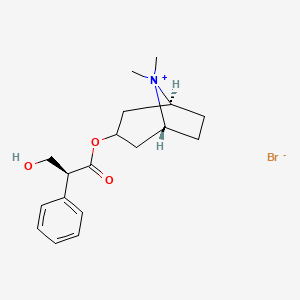

Hyoscyamine methylbromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hyoscyamine methylbromide is a tropane alkaloid and a derivative of hyoscyamine. It is known for its anticholinergic properties, which means it can block the action of acetylcholine, a neurotransmitter, at muscarinic receptors. This compound is used in various medical applications, particularly for its ability to relieve smooth muscle spasms in the gastrointestinal tract, biliary tract, and urinary tract .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hyoscyamine methylbromide is synthesized from hyoscyamine, which is extracted from plants in the Solanaceae family. The synthesis involves the methylation of hyoscyamine to form the quaternary ammonium compound, this compound. The reaction typically involves the use of methyl bromide as the methylating agent under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of hyoscyamine from plant sources, followed by its methylation using methyl bromide. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Substitution Reactions

The quaternary ammonium group in hyoscyamine methylbromide facilitates nucleophilic substitution reactions. This reactivity is attributed to the positively charged nitrogen atom, which increases the electrophilicity of adjacent carbon atoms.

Hydrolysis

Hydrolysis occurs under acidic or basic conditions, leading to structural decomposition:

Acidic Hydrolysis

-

Conditions : HCl (1–2 M), reflux (80–100°C), 4–6 hours

-

Mechanism : Protonation of ester oxygen followed by nucleophilic attack by water.

Basic Hydrolysis

-

Conditions : NaOH (0.5–1 M), 60–70°C, 2–3 hours

-

Kinetics : Pseudo-first-order kinetics with k=0.12h−1 at pH 12

Enzymatic Hydroxylation

This compound serves as a substrate for hyoscyamine 6β-hydroxylase (H6H), albeit with modified regioselectivity compared to hyoscyamine:

| Parameter | This compound | Hyoscyamine |

|---|---|---|

| Primary hydroxylation site | C7 (minor pathway) | C6 (major pathway) |

| Relative activity | 22% | 100% (reference) |

| Epoxidation yield | <5% | 65–70% |

Key structural determinants:

-

The methylbromide group disrupts hydrogen bonding with Glu-116 in H6H, reducing catalytic efficiency .

-

Steric clashes with Tyr-326 in the enzyme’s hydrophobic pocket further limit reactivity .

Comparative Reactivity with Analogues

This compound shows distinct behavior compared to structurally related quaternary ammonium compounds:

| Property | This compound | Homatropine methylbromide |

|---|---|---|

| Hydrolysis rate (pH 7) | t1/2=8.2h | t1/2=3.1h |

| Metabolic stability | 85% unchanged after 24h | 45% unchanged after 24h |

| Enzymatic oxidation | Limited by steric bulk | Not observed |

The reduced metabolic stability of homatropine methylbromide correlates with its simpler tropane-free structure .

Oxidative Degradation

Autoxidation pathways are observed under ambient light and oxygen:

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Hyoscyamine methylbromide exhibits anticholinergic properties, primarily by antagonizing muscarinic acetylcholine receptors. This mechanism leads to several physiological effects:

- Smooth Muscle Relaxation : It reduces peristalsis in the gastrointestinal tract and bladder contraction, making it effective for treating conditions like irritable bowel syndrome and bladder spasms .

- Cardiac Effects : By blocking M2 muscarinic receptors in the heart, it can increase heart rate and atrial contractility .

- Central Nervous System Effects : It can lead to cognitive impairment due to its action on M1, M4, and M5 receptors in the brain .

Therapeutic Uses

This compound is used in various therapeutic contexts:

- Gastrointestinal Disorders : It provides symptomatic relief for functional gastrointestinal disorders, biliary and renal colic, and acute rhinitis. Its effectiveness in managing abdominal cramps and reducing gastric secretions is well-documented .

- Neuropathic Pain Management : The compound has been utilized in palliative care settings to enhance pain relief when combined with opioids. This synergistic effect is particularly beneficial for patients with chronic pain from incurable diseases .

- Respiratory Conditions : It aids in managing respiratory symptoms by reducing mucus secretions in patients with lung diseases .

Clinical Studies and Case Reports

Several studies have documented the efficacy of this compound in clinical settings:

- Irritable Bowel Syndrome (IBS) :

- Biliary Colic :

- Palliative Care :

Safety Profile and Contraindications

While this compound has proven benefits, it also has contraindications and potential adverse effects:

- Contraindications : It should not be used in patients with glaucoma, obstructive uropathy, or severe ulcerative colitis due to the risk of exacerbating these conditions .

- Adverse Effects : Common side effects include dry mouth, blurred vision, urinary retention, and tachycardia. In cases of overdose, symptoms may include CNS stimulation or depression .

Wirkmechanismus

Hyoscyamine methylbromide exerts its effects by blocking muscarinic acetylcholine receptors. This action inhibits the binding of acetylcholine, leading to a reduction in smooth muscle contractions and secretions. The compound primarily targets the gastrointestinal tract, biliary tract, and urinary tract, providing relief from spasms and pain .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hyoscyamine: The parent compound, also an anticholinergic agent.

Scopolamine: Another tropane alkaloid with similar anticholinergic properties but different pharmacokinetics and therapeutic uses.

Atropine: A racemic mixture of hyoscyamine and its enantiomer, used for similar medical applications

Uniqueness

Hyoscyamine methylbromide is unique due to its quaternary ammonium structure, which enhances its water solubility and reduces its ability to cross the blood-brain barrier. This property makes it particularly useful for targeting peripheral tissues without significant central nervous system effects .

Eigenschaften

CAS-Nummer |

74347-29-8 |

|---|---|

Molekularformel |

C18H26BrNO3 |

Molekulargewicht |

384.3 g/mol |

IUPAC-Name |

[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide |

InChI |

InChI=1S/C18H26NO3.BrH/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1/t14-,15+,16?,17-;/m1./s1 |

InChI-Schlüssel |

XMLNCADGRIEXPK-SXMODBHXSA-M |

SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |

Isomerische SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)C.[Br-] |

Kanonische SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |

Key on ui other cas no. |

2870-71-5 |

Piktogramme |

Irritant |

Synonyme |

8-methylatropinium nitrate atropine iodomethylate atropine methonitrate atropine methylbromide methyl atropine methylatropine methylatropine bromide methylatropine iodide methylatropine iodide, (endo-(+-))-isomer methylatropine iodide, (endo-3(R))-isomer methylatropine iodide, (endo-3(S))-isomer methylatropine iodide, 3H-labeled, (endo-(+-))-isomer methylatropine nitrate methylatropine nitrate, (endo-(+-))-isomer methylatropine nitrite, (endo-(+-))-isomer methylatropine sulfate (2:1), (endo-(+-))-isomer methylatropine, endo-3(R)-isomer methylatropine, endo-3(S)-isomer N-methylatropine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.